molecular formula C12H9N3O B8070102 Milrinone-d3

Milrinone-d3

Cat. No. B8070102
M. Wt: 214.24 g/mol
InChI Key: PZRHRDRVRGEVNW-FIBGUPNXSA-N
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Patent
US04413127

Procedure details

Another aspect of the invention resides in the second step of the above process, that is, the reaction of said ketone of formula II with malononitrile in a lower-alkanol to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile of formula III. In a preferred embodiment of this aspect, 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with malononitrile in ethanol to produce 1,2-dihydro-6-methyl(or ethyl)-5-[4(or 3)-pyridinyl]nicotinonitrile. In a particularly preferred embodiment, 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is refluxed with malononitrile in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)=[CH:5]OCC)=O.[C:15](#[N:19])[CH2:16][C:17]#[N:18].C([OH:22])C>>[CH3:1][C:2]1[NH:18][C:17](=[O:22])[C:16](=[CH:5][C:4]=1[C:9]1[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=1)[C:15]#[N:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C(=COCC)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C(C#N)=CC1C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04413127

Procedure details

Another aspect of the invention resides in the second step of the above process, that is, the reaction of said ketone of formula II with malononitrile in a lower-alkanol to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile of formula III. In a preferred embodiment of this aspect, 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with malononitrile in ethanol to produce 1,2-dihydro-6-methyl(or ethyl)-5-[4(or 3)-pyridinyl]nicotinonitrile. In a particularly preferred embodiment, 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is refluxed with malononitrile in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)=[CH:5]OCC)=O.[C:15](#[N:19])[CH2:16][C:17]#[N:18].C([OH:22])C>>[CH3:1][C:2]1[NH:18][C:17](=[O:22])[C:16](=[CH:5][C:4]=1[C:9]1[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=1)[C:15]#[N:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C(=COCC)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C(C#N)=CC1C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.